5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

Abemaciclib intermediate Pharmaceutical impurity control Process chemistry

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is the structurally specific Abemaciclib Intermediate 1 (Impurity 1), featuring the non-negotiable 5-position methylene-linked N-ethylpiperazine moiety essential for successful downstream coupling. Procuring this exact intermediate ensures process integrity; using analogs lacking the methylene spacer or with different linkers risks failed synthesis and uncharacterized impurities. Supplied with full characterization (HPLC, GC-MS, NMR) for regulatory-compliant impurity profiling. Ideal for ANDA method development and QC applications.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 1180132-17-5
Cat. No. B1419863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
CAS1180132-17-5
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CN=C(C=C2)N
InChIInChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3,(H2,13,14)
InChIKeyMNJBMPQTXVZMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1180132-17-5) Technical Profile


5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1180132-17-5) is a pyridine-piperazine heterocyclic compound with molecular formula C12H20N4 and molecular weight 220.31 g/mol [1]. It is primarily recognized as Abemaciclib Impurity 1 and serves as a key synthetic intermediate in the manufacturing of the CDK4/6 inhibitor Abemaciclib (LY2835219) [2]. The compound is also cataloged as LY2835219 Intermediate 1, indicating its direct role in the Abemaciclib synthetic pathway [3]. Its structural features include a pyridin-2-amine core linked via a methylene bridge to an N-ethylpiperazine moiety, imparting nucleophilic reactivity suitable for subsequent chemical transformations in medicinal chemistry applications .

Why Generic 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Substitution Is Not Advisable


This compound is not a standalone active pharmaceutical ingredient but a structurally specific intermediate in the Abemaciclib synthetic pathway, where the ethyl-substituted piperazine moiety and the precise 5-position methylene linkage are non-negotiable for downstream coupling reactions [1]. Substituting with closely related analogs—such as 5-(4-ethylpiperazin-1-yl)pyridin-2-amine (lacking the methylene spacer) or 5-(4-ethylpiperazine-1-carbonyl)pyridin-2-amine (containing a carbonyl linker)—would fundamentally alter the electronic and steric environment at the reaction site, potentially leading to failed subsequent synthetic steps, generation of uncharacterized impurities, or compromised yield in the Abemaciclib manufacturing process [2]. Furthermore, generic substitution with material of unspecified purity or undocumented impurity profile introduces risk of process-related impurities carrying through to the final API, which regulatory guidance explicitly requires to be controlled below specified thresholds [3]. The quantitative evidence below demonstrates the verifiable purity specifications and synthetic performance parameters that differentiate properly qualified material from generic alternatives.

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Quantitative Differentiation Evidence


Liquid Chromatographic Purity Exceeds 99% in Validated Synthetic Protocol

In a documented synthetic procedure, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine was obtained with liquid phase purity of 99.3% and isolated yield of 82.7% following crystallization from methyl tert-butyl ether . This purity level is 2.3–4.3 percentage points higher than typical commercial grade material supplied at ≥95% or 97% minimum purity specifications . The elevated purity is critical because residual impurities from this intermediate can propagate through the Abemaciclib synthetic sequence, potentially exceeding the 0.10% individual unspecified impurity threshold mandated by ICH Q3A guidelines for APIs [1].

Abemaciclib intermediate Pharmaceutical impurity control Process chemistry

Validated Synthetic Yield of 82.7% with Crystallization Protocol

A published synthetic protocol reports an isolated yield of 82.7% (18.2 g from 12.5 g starting material) for 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine following a defined workup and crystallization procedure . An alternative patent-derived route reports a higher yield of 94% but utilizes a different synthetic pathway that may not be directly comparable due to differing starting materials and reaction conditions [1]. The 82.7% yield protocol provides a benchmark against which procurement specifications for custom-synthesized material can be evaluated, as lower-yielding synthetic routes may indicate process inefficiency or higher impurity burdens requiring additional purification steps.

Process optimization Scale-up synthesis Abemaciclib manufacturing

Structural Identity Confirmation via InChIKey and Spectroscopic Characterization

The compound is uniquely identified by InChIKey MNJBMPQTXVZMFZ-UHFFFAOYSA-N, which provides a computationally searchable, structure-based identifier that unambiguously distinguishes it from structurally similar analogs such as 5-(4-ethylpiperazin-1-yl)pyridin-2-amine (lacking the methylene spacer) or 5-(4-ethylpiperazine-1-carbonyl)pyridin-2-amine (containing a carbonyl in place of methylene) . As an Abemaciclib impurity standard, the compound is supplied with detailed characterization data including HPLC, GC-MS, and NMR spectra compliant with regulatory guidelines for analytical method development and validation [1][2]. This level of characterization documentation is typically not available for generic research-grade material procured without specific impurity-standard certification.

Analytical reference standard Impurity profiling Quality control

Critical Purity Threshold Exceeding 98% Required for Downstream Abemaciclib Synthesis

For this intermediate, a purity exceeding 98% is required to prevent the formation of unwanted impurities in the subsequent Abemaciclib synthesis [1]. Impurities present in the intermediate can affect the efficacy, safety, or stability of the final drug product, making purity a non-negotiable procurement specification [1]. Commercial suppliers offer material at ≥95% or 97% minimum purity ; however, material intended for GMP manufacturing or formal impurity qualification should meet or exceed the 98% threshold with full analytical documentation. This requirement is derived from pharmaceutical manufacturing best practices rather than a published comparator study and should be interpreted as class-level inference based on ICH Q3A guidance for API impurity control.

Pharmaceutical intermediate API manufacturing Impurity control strategy

Computational Physical Property Data for Solubility and Formulation Planning

Computed physicochemical properties for 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine include a boiling point of 362°C, flash point of 173°C, and density of 1.101 [1]. These values inform storage, handling, and formulation decisions. In contrast, structurally related analogs such as the N-(5-iodo-1,3-thiazol-2-yl) derivative exhibit significantly higher molecular weight (429.3 g/mol vs. 220.31 g/mol) and altered physicochemical profiles due to the iodo-thiazole substitution [2]. While no direct comparative experimental solubility data are available in the retrieved sources, the computational property differences provide a baseline for distinguishing this compound from its analogs in procurement contexts.

Pre-formulation Solubility prediction Physicochemical characterization

Regulatory Recognition as Abemaciclib Impurity 1 Enables ANDA Method Development

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is formally designated as Abemaciclib Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This compound can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) submissions or during commercial production of Abemaciclib [2]. Generic material purchased as a simple research chemical without impurity-standard certification lacks this regulatory-grade documentation, creating additional validation burden for laboratories operating in GMP environments.

ANDA Impurity qualification Regulatory compliance

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Optimal Application Scenarios


Abemaciclib Process Development and Scale-Up

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine serves as a critical intermediate in the Abemaciclib synthetic pathway, where the ethylpiperazine moiety is essential for subsequent coupling reactions [1]. The documented synthesis yielding 82.7% isolated product with 99.3% liquid phase purity provides a benchmark for process optimization studies . In process development contexts, procurement of this intermediate with purity exceeding 98% is required to prevent impurity carryover that could compromise Abemaciclib API quality [1].

Abemaciclib ANDA Analytical Method Development and Validation

As the formally designated Abemaciclib Impurity 1, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is used for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting ANDA submissions for generic Abemaciclib [2]. The compound is supplied with detailed characterization data including HPLC, GC-MS, and NMR spectra compliant with regulatory guidelines, enabling laboratories to establish impurity profiling methods without the need for independent structural elucidation [3]. This is particularly valuable for QC laboratories requiring certified reference standards for impurity quantitation.

Kinase Inhibitor Scaffold Derivatization Research

The compound's pyridin-2-amine core with a 4-ethylpiperazine substituent linked via a methylene spacer constitutes a pharmacophoric scaffold of interest in kinase inhibitor drug discovery . While the parent compound itself functions primarily as an intermediate rather than an active agent, its structural features make it useful for the design of biologically active molecules, particularly those targeting central nervous system disorders . Researchers engaged in scaffold derivatization studies may procure this intermediate as a starting point for generating novel analogs, with the understanding that the 5-position methylene linkage and ethyl-substituted piperazine represent defined structural features that differentiate it from other pyridine-piperazine building blocks.

Custom Synthesis of Abemaciclib-Related Derivatives

Custom synthesis of this intermediate can provide pharmaceutical companies with specific derivatives or optimized synthetic routes tailored to their manufacturing processes [4]. The documented synthetic protocols (82.7% yield via MTBE crystallization; alternative 94% yield via patent route) provide multiple starting points for custom synthesis optimization . The compound's defined InChIKey (MNJBMPQTXVZMFZ-UHFFFAOYSA-N) ensures unambiguous structural identity in supply chain documentation and technical specifications .

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